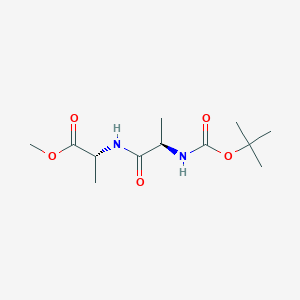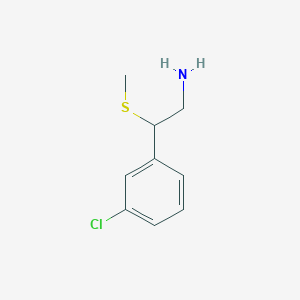
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
Overview
Description
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine, also known as 2-CMEA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in alcohol and ether. 2-CMEA has been used in various studies to investigate the structure and function of proteins, as well as the mechanisms of drug action. It has also been used to study the effects of various drugs on the human body.
Scientific Research Applications
Environmental Toxicology and Pharmacology
- Endocrine Disruptors : Compounds like DDT and DDE, which share structural similarities with the target compound, have been studied extensively for their endocrine-disrupting effects in humans and wildlife. These substances interact with nuclear receptors and impact reproductive and immune systems through their estrogen-disrupting action. The persistence and bioaccumulation of these compounds pose significant environmental and health risks (Burgos-Aceves et al., 2021).
Chemical Synthesis and Structural Properties
- Synthesis and Spectroscopy : Novel synthetic pathways have been explored for creating compounds with chlorophenyl groups. The reaction of chloral with substituted anilines, for instance, yields a variety of products depending on the type of amine and reaction conditions. These pathways are crucial for developing new materials and understanding the conformation of products through spectroscopic analysis (Issac & Tierney, 1996).
Environmental Contamination and Remediation
- Organochlorine Compounds Impact : The presence and effects of chlorophenols in the environment have been assessed, revealing moderate toxicity to mammalian and aquatic life. These studies underline the importance of monitoring and remediating environmental contaminants to prevent long-term ecological and health impacts (Krijgsheld & Gen, 1986).
Occupational Health
- Chlorinated Solvent Exposure : The adverse health effects associated with occupational exposure to chlorinated solvents, including central nervous system, reproductive, liver, and kidney toxicity, highlight the need for strict exposure controls and further research into safe handling practices (Ruder, 2006).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKVGLKWRNPJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CN)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





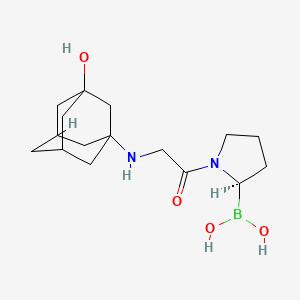
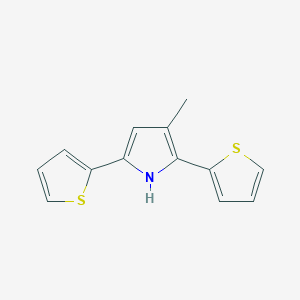
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

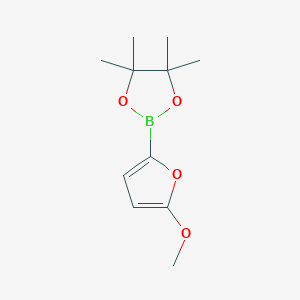
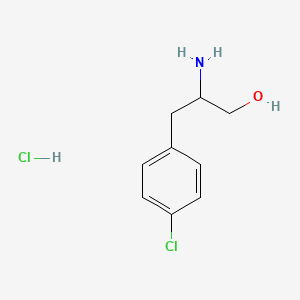
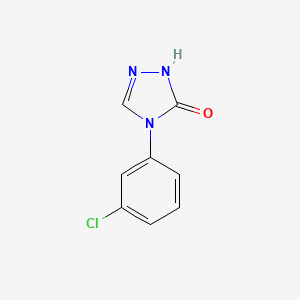
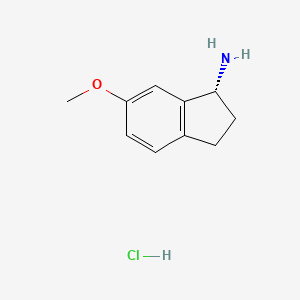
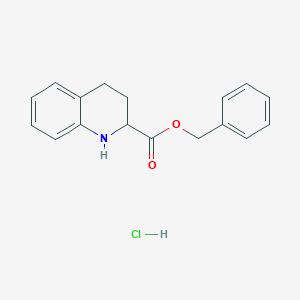
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
